alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

Catalog No.
S1545091
CAS No.
9036-19-5
M.F
(C2 H4 O)n C14 H22 O
M. Wt
1527.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-h...

CAS Number

9036-19-5

Product Name

alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

(C2 H4 O)n C14 H22 O

Molecular Weight

1527.9 g/mol

InChI

InChI=1S/C74H142O31/c1-73(2,3)70-74(4,5)71-6-8-72(9-7-71)105-69-68-104-67-66-103-65-64-102-63-62-101-61-60-100-59-58-99-57-56-98-55-54-97-53-52-96-51-50-95-49-48-94-47-46-93-45-44-92-43-42-91-41-40-90-39-38-89-37-36-88-35-34-87-33-32-86-31-30-85-29-28-84-27-26-83-25-24-82-23-22-81-21-20-80-19-18-79-17-16-78-15-14-77-13-12-76-11-10-75/h6-9,75H,10-70H2,1-5H3

InChI Key

WEGJDERSZWOWIB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

Poly(ethylene oxide) octylphenyl ether

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

A non-ionic detergent with a low cloud point (23°C) assisting in protein solubilization with phase-partitioning of hydrophilic from amphiphilic proteins.
Triton X-114 is a nonionic detergent. It is a good detergent for solubilizing membranes having reversible phase-separation property useful for the separation of intrinsic membrane proteins. Solution of Triton X-114 is homogeneous at 0°C but phase separation into aqueous phase and a detergent phase occurs above 20°C. Phase separation of proteins in solutions of Triton X-114 has been investigated. This octylphenol ethoxylate is compatible with anionic, cationic, and other nonionic surfactants and chemically stable in most acidic & alkaline solutions.
Triton X-100 is a common non-ionic surfactant and emulsifier which is often used in biochemical applications to solubilize proteins. It is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent. It is utilized for lysing cells to extract protein and cellular organelles. It can also permeabilize the living cell membrane for transfection.
Triton X-100 is a common non-ionic surfactant and an emulsifier, which is often used in biochemical applications to solubilize proteins. It has hemolytic properties and is generally used for DNA extraction. It is considered a comparatively mild detergent and non-denaturing agent. It is generally utilized for lysing cells to extract protein and cellular organelles.

Drug Delivery:

  • This compound, also known as Octoxynol 9, belongs to a class of non-ionic surfactants called poly(oxyethylene) alkyl ethers. These surfactants have amphiphilic properties, meaning they have both hydrophilic (water-loving) and lipophilic (fat-loving) regions. This makes them valuable in drug delivery research for several reasons:
    • Solubilization: Octoxynol 9 can help solubilize poorly water-soluble drugs, allowing them to be more easily formulated into dosage forms like injectable solutions or topical creams [].
    • Micelle Formation: In aqueous solutions, Octoxynol 9 can self-assemble into micelles, which are spherical structures with a lipophilic core and a hydrophilic shell. These micelles can encapsulate hydrophobic drugs and improve their delivery to target sites [].

Cell Biology Research:

  • Octoxynol 9 can be used to permeabilize cell membranes, making them more permeable to various substances. This can be useful in cell biology research for:
    • Delivery of biomolecules: Octoxynol 9 can be used to deliver molecules like nucleic acids, proteins, or nanoparticles into cells for various research purposes, such as gene editing or studying cellular uptake mechanisms [].
    • Cell lysis: In some cases, higher concentrations of Octoxynol 9 can cause complete cell lysis, which is the bursting open of cell membranes. This can be helpful in isolating cellular components for further analysis [].

Other Potential Applications:

  • Research is ongoing to explore other potential applications of Octoxynol 9 in scientific research, including:
    • Cosmetics: Its emulsifying and cleansing properties may be useful in formulating cosmetic products [].
    • Industrial Applications: Its ability to disperse oils and greases might have applications in various industrial cleaning processes [].
  • The specific applications and effectiveness of Octoxynol 9 in scientific research can vary depending on various factors, including the concentration used, the specific research objective, and the target molecules involved.
  • Further research is needed to fully understand the potential benefits and limitations of using Octoxynol 9 in various scientific research contexts.

Alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) is a synthetic compound classified as a polyether surfactant. It is characterized by a long hydrophilic poly(oxy-1,2-ethanediyl) chain and a hydrophobic aromatic ring substituted with a bulky 1,1,3,3-tetramethylbutyl group. This unique structure enhances its surfactant properties, making it effective in various applications such as emulsification and stabilization in formulations.

The compound has a Chemical Abstracts Service (CAS) number of 9036-19-5 and is commonly referred to in regulatory contexts as poly(oxy-1,2-ethanediyl), α-[(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy- .

Typical for polyether compounds:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Etherification: The hydroxyl group can also react with alkyl halides to form ethers.
  • Oxidation: The compound may be susceptible to oxidation under certain conditions, particularly the aromatic ring.
    These reactions are essential for modifying the compound for specific applications or enhancing its properties .

Research indicates that alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) exhibits low toxicity levels in biological systems. Its surfactant properties allow it to interact with biological membranes but generally do not show significant adverse effects on human health or the environment at regulated concentrations. The compound has been investigated for its potential effects on aquatic organisms and is included in environmental assessments due to its widespread use .

The synthesis of alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) typically involves the following steps:

  • Formation of the Phenolic Compound: The initial step involves synthesizing 4-(1,1,3,3-tetramethylbutyl)phenol through alkylation of phenol with isobutylene.
  • Ethoxylation: The phenolic compound is then subjected to ethoxylation using ethylene oxide in the presence of a catalyst (often a base), resulting in the formation of the polyether chain.
  • Hydroxylation: Finally, the terminal hydroxyl group is introduced to yield the final product .

Alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) finds applications in various industries:

  • Surfactants: Used in detergents and cleaning products for its emulsifying properties.
  • Cosmetics: Acts as an emulsifier and stabilizer in lotions and creams.
  • Agriculture: Utilized as an adjuvant in pesticide formulations to enhance efficacy by improving the wetting and spreading of active ingredients .

Studies on interaction mechanisms indicate that alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) interacts effectively with both hydrophilic and hydrophobic substances due to its amphiphilic nature. This property facilitates its role as a surfactant in various formulations. Interaction studies also suggest that it can influence the solubility and bioavailability of other compounds when used in mixtures .

Several compounds share structural similarities with alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl). Here are some notable comparisons:

Compound NameStructureUnique Features
Nonylphenol EthoxylateNonyl group attached to ethylene oxideCommonly used surfactant but has higher toxicity concerns
Octylphenol EthoxylateOctyl group attached to ethylene oxideSimilar applications but less sterically hindered
Polyethylene GlycolLinear structure without bulky groupsWidely used but lacks the specific surfactant properties of branched compounds

Alpha-[4-(1,1,3,3-tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl) stands out due to its unique bulky substituent which enhances its stability and effectiveness as a surfactant compared to linear or less sterically hindered counterparts .

XLogP3

0.3

Wikipedia

Alpha-[4-(1,1,3,3 - tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)

Dates

Modify: 2023-08-15

Explore Compound Types